2-Azido-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is characterized by its unique structure, which includes an azido group and a diethoxypyrrolidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one typically involves the reaction of 3,4-diethoxypyrrolidine with an appropriate azido compound under controlled conditions. The reaction conditions may include the use of a strong base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the formation of the azido group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-Azido-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
When compared to similar compounds, 2-Azido-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one stands out due to its unique structure and reactivity. Similar compounds may include other azido derivatives or pyrrolidine-based molecules, but the presence of the diethoxypyrrolidinyl group adds a distinct feature to this compound.
Comparison with Similar Compounds
3-Azido-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one
2-Azido-1-(2,3-diethoxypyrrolidin-1-yl)ethan-1-one
2-Azido-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one
This comprehensive overview provides a detailed understanding of 2-Azido-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one, its synthesis, reactions, applications, and its place among similar compounds
Properties
IUPAC Name |
2-azido-1-(3,4-diethoxypyrrolidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-3-16-8-6-14(7-9(8)17-4-2)10(15)5-12-13-11/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWXNNUJNGTEFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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